molecular formula C10H7N3O5 B2802503 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid CAS No. 94242-57-6

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Cat. No.: B2802503
CAS No.: 94242-57-6
M. Wt: 249.182
InChI Key: ZWIZJEAIFPFNRX-UHFFFAOYSA-N
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Description

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a chemical compound with a molecular formula of C10H7N3O5. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of a nitro group at the 6th position, a keto group at the 4th position, and an acetic acid moiety attached to the 3rd position of the quinazolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the following steps:

    Oxidation: The oxidation of the intermediate compound to introduce the keto group at the 4th position.

    Acetylation: The final step involves the acetylation of the intermediate to attach the acetic acid moiety at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, oxidation, and acetylation processes, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of (6-Amino-4-oxo-4H-quinazolin-3-yl)-acetic acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The keto group and acetic acid moiety also play roles in its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (6-Nitro-4-oxo-4H-quinazolin-3-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (6-Nitro-4-oxo-4H-quinazolin-3-yl)-formimidic acid ethyl ester: Contains a formimidic acid ethyl ester group.

Uniqueness

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetic acid moiety differentiates it from similar compounds, potentially leading to different reactivity and applications.

Properties

IUPAC Name

2-(6-nitro-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O5/c14-9(15)4-12-5-11-8-2-1-6(13(17)18)3-7(8)10(12)16/h1-3,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIZJEAIFPFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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